molecular formula C16H20N4O2 B2851220 3-(Benzimidazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide CAS No. 2380172-38-1

3-(Benzimidazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide

Cat. No. B2851220
CAS RN: 2380172-38-1
M. Wt: 300.362
InChI Key: YTWDBTHJMBPRMY-UHFFFAOYSA-N
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Description

3-(Benzimidazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide, also known as BOC-1, is a chemical compound that has gained attention in scientific research due to its potential as a protease inhibitor. Proteases are enzymes that break down proteins and are involved in various biological processes, including cell signaling and immune response. Inhibition of proteases can have therapeutic implications in diseases such as cancer and viral infections.

Mechanism Of Action

3-(Benzimidazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide exerts its protease inhibitory effects through the formation of a covalent bond with the catalytic cysteine residue of the protease. This prevents the protease from cleaving its substrate and inhibits its biological activity. 3-(Benzimidazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide has been shown to be selective for certain proteases, depending on the structure of the protease's active site.
Biochemical and Physiological Effects:
3-(Benzimidazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide has been shown to have various biochemical and physiological effects. Inhibition of cathepsin B by 3-(Benzimidazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide has been implicated in the prevention of bone resorption in osteoporosis. Inhibition of cathepsin L has been shown to reduce the invasiveness of cancer cells. 3-(Benzimidazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide has also been shown to inhibit the replication of the hepatitis C virus by inhibiting the activity of the viral protease. However, 3-(Benzimidazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide may have off-target effects on other proteases and enzymes, which may limit its therapeutic potential.

Advantages And Limitations For Lab Experiments

3-(Benzimidazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide has several advantages for lab experiments, including its high potency and selectivity for certain proteases. It can be used to selectively inhibit specific proteases and study their biological functions. However, 3-(Benzimidazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide may have limitations in terms of its off-target effects on other proteases and enzymes, which may complicate data interpretation. Additionally, the synthesis of 3-(Benzimidazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide can be complex and time-consuming, which may limit its accessibility to researchers.

Future Directions

For 3-(Benzimidazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide research include the development of more potent and selective protease inhibitors based on the structure of 3-(Benzimidazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide. The use of 3-(Benzimidazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide as a tool in proteomic research may also be expanded to study the functions of other proteases. Additionally, the therapeutic potential of 3-(Benzimidazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide in diseases such as cancer and viral infections may be further explored through preclinical and clinical trials.

Synthesis Methods

3-(Benzimidazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide can be synthesized through a multistep process involving the reaction of benzimidazole with oxan-4-ylamine, followed by the addition of azetidine-1-carboxylic acid and the protection of the amine group with a BOC group. The final product is obtained through the deprotection of the BOC group using trifluoroacetic acid. The purity and yield of 3-(Benzimidazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide can be improved through various purification techniques such as column chromatography and recrystallization.

Scientific Research Applications

3-(Benzimidazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide has been extensively studied for its potential as a protease inhibitor. It has been shown to inhibit the activity of various proteases such as cathepsin B, cathepsin L, and papain. Inhibition of these proteases has been implicated in the treatment of diseases such as cancer, osteoporosis, and viral infections. 3-(Benzimidazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide has also been studied for its potential as a tool in proteomic research, as it can be used to selectively inhibit specific proteases and study their biological functions.

properties

IUPAC Name

3-(benzimidazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c21-16(18-12-5-7-22-8-6-12)19-9-13(10-19)20-11-17-14-3-1-2-4-15(14)20/h1-4,11-13H,5-10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWDBTHJMBPRMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=O)N2CC(C2)N3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-1,3-benzodiazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide

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